4-Ethyl-1H-pyrazol-3-amine

描述

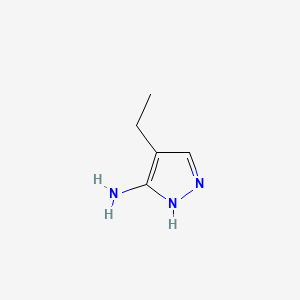

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCODVKTTJWFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472704 | |

| Record name | 4-Ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43024-15-3 | |

| Record name | 4-Ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 4 Ethyl 1h Pyrazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, NOESY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Ethyl-1H-pyrazol-3-amine and its derivatives. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques such as NOESY, HMBC, and HSQC reveal through-space and through-bond correlations, which are crucial for assigning complex structures and determining regiochemistry. nih.gov

¹H NMR Spectroscopy

In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. For instance, in derivatives like 1-ethyl-4-iodo-1H-pyrazol-3-amine, the ethyl group signals are expected around δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet). thermofisher.com The protons of the pyrazole ring itself generally appear as singlets in the aromatic region, with chemical shifts varying based on the substitution pattern (δ ~6.5–8.0 ppm). The amine (NH₂) and the pyrazole NH protons are typically observed as broad singlets and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For pyrazole derivatives, the ethyl group carbons are expected in the aliphatic region. rsc.org The pyrazole ring carbons resonate in the aromatic region, with their specific shifts dependent on the electronic effects of the substituents. In 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the carbon at position 4 of the pyrazole ring exhibits high electron density, resonating at δ = 85.2 ppm. researchgate.net

2D NMR Spectroscopy (NOESY, HMBC, HSQC)

For more complex derivatives, 2D NMR techniques are essential for unambiguous structural assignment.

HSQC (Heteronuclear Single Quantum Coherence) spectra are used to correlate directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal long-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is critical for determining stereochemistry and the relative orientation of substituents. nih.gov For example, NOESY analysis has been used to establish the regioselectivity in the N-alkylation of indazole systems.

Table 1: Representative NMR Data for a this compound Derivative (Data extrapolated from similar structures for illustrative purposes)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl-CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl-CH₂ | ~2.5 (quartet) | ~20 |

| Pyrazole C5-H | ~7.5 (singlet) | ~125 |

| Pyrazole C4 | - | ~110 |

| Pyrazole C3 | - | ~150 |

| NH₂ | broad singlet | - |

| NH | broad singlet | - |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the analysis of this compound and its derivatives, key absorption bands are expected. nih.gov For pyrazole derivatives, the N-H stretching vibrations of the amine and pyrazole ring typically appear in the region of 3300–3500 cm⁻¹. vulcanchem.com Specifically, a derivative, 1-ethyl-4-iodo-1H-pyrazol-3-amine, shows N-H stretches at 3298 cm⁻¹. thermofisher.com The C=N stretching vibration within the pyrazole ring is generally observed around 1600–1650 cm⁻¹. vulcanchem.com Other characteristic peaks include C-H stretching of the ethyl group and aromatic C-H bands.

Table 2: Typical IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (NH₂) | Symmetric stretch | ~3300 - 3500 |

| Pyrazole (N-H) | Stretch | ~3400 |

| Alkyl (C-H) | Stretch | ~2850 - 2960 |

| Pyrazole (C=N) | Stretch | ~1600 - 1650 |

| Pyrazole (C=C) | Stretch | ~1542 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. thermofisher.com For derivatives of this compound, the molecular ion peak [M+H]⁺ is typically observed. For example, the HRMS (ESI) of 1-ethyl-4-iodo-1H-pyrazol-3-amine confirms its molecular weight with an observed m/z of 249 for the [M+H]⁺ ion. thermofisher.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Solid-State Structure Elucidation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For this compound and its derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. nih.gov This method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity levels are typically determined by integrating the peak area of the main component relative to the total peak area. Commercial suppliers of related pyrazole derivatives often report purities greater than 95%. researchgate.net The development of sensitive RP-HPLC methods is crucial for quality control, allowing for the detection and quantification of the compound and any potential impurities. sigmaaldrich.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to empirically determine or confirm the molecular formula. The molecular formula for this compound is C₅H₉N₃. thermofisher.com The theoretical elemental composition can be calculated and compared with experimental values obtained from an elemental analyzer. For a related pyrazole derivative, C₈H₁₁N₃O₂, the calculated percentages were C 53.03%, H 6.12%, N 23.19%, which were found to be in close agreement with the experimental values.

Table 3: Theoretical Elemental Composition of this compound (C₅H₉N₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 5 | 60.055 | 54.04% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 8.16% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 37.80% |

| Total | - | - | 111.148 | 100.00% |

Computational Chemistry and Theoretical Studies on 4 Ethyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Ethyl-1H-pyrazol-3-amine, DFT calculations would be essential to determine its fundamental structural and electronic properties.

Optimized Geometric Parameters

A DFT analysis would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles between the constituent atoms. This information is crucial for understanding the molecule's stability and steric properties. Future research would present this data in a tabular format for clarity.

Frontier Molecular Orbitals (HOMO-LUMO Analysis) and Band Gap Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. A detailed study would calculate these energy values and map the electron density distribution of these orbitals.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

An MEP map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Red areas typically indicate electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack, while blue areas denote electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, an MEP analysis would identify the most likely sites for chemical reactions.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

NBO analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. This analysis quantifies the stabilization energy associated with these interactions, offering deep insights into the molecule's electronic stability and the nature of its chemical bonds.

Prediction of Nonlinear Optical (NLO) Properties

Computational methods can predict the NLO properties of molecules by calculating parameters such as polarizability and hyperpolarizability. Molecules with significant NLO properties are valuable in optoelectronic applications. A theoretical study on this compound would assess its potential for such applications by computing these key NLO parameters.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. A docking study of this compound against specific biological targets, such as enzymes or receptors, would be necessary to explore its potential therapeutic applications. The results would typically include binding energy scores and visualizations of the interactions (e.g., hydrogen bonds) within the protein's active site.

While the framework for a comprehensive computational analysis of this compound is well-established, the specific execution of these studies and the publication of their results are necessary to populate the detailed article requested. The scientific community awaits such research to fully characterize this specific pyrazole (B372694) derivative.

Lack of Specific Computational Studies on the Conformational Analysis of this compound

Despite a thorough search of available scientific literature, no specific computational studies focusing on the conformational analysis of this compound were identified. The existing research on pyrazole derivatives primarily centers on their synthesis, biological activities, and applications in medicinal chemistry. While computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been applied to more complex molecules containing a pyrazole core, detailed theoretical investigations into the conformational preferences of the 4-ethyl substituent in this compound are not publicly available.

General principles of conformational analysis suggest that the rotation of the ethyl group would likely be characterized by a potential energy surface with distinct minima and maxima. The minima would correspond to staggered conformations, which are generally more stable due to reduced steric hindrance. The maxima would correspond to eclipsed conformations, which are less stable. The precise dihedral angles defining these conformers and the energy differences between them would require specific quantum mechanical calculations, such as Density Functional Theory (DFT).

While studies on other substituted pyrazoles and related heterocyclic systems exist, the specific electronic and steric effects of the amino and ethyl groups at the 3 and 4 positions of the pyrazole ring, respectively, would uniquely influence the conformational landscape of this compound. Without dedicated computational studies, any discussion on its specific conformational analysis would be speculative.

Therefore, the "Conformational Analysis" section, including detailed research findings and data tables, cannot be provided at this time due to the absence of relevant published research.

Reactivity and Chemical Transformations of 4 Ethyl 1h Pyrazol 3 Amine

Reactions Involving the Exocyclic Amino Group

The exocyclic amino group at the 3-position of the pyrazole (B372694) ring is a primary site for chemical modification, readily participating in reactions typical of primary aromatic amines.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to react with a range of electrophilic reagents. These reactions, primarily acylations and alkylations, lead to the formation of N-substituted derivatives.

Acylation: 4-Ethyl-1H-pyrazol-3-amine is expected to react readily with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-ethyl-1H-pyrazol-3-yl)acetamide. The reaction conditions typically involve a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Alkylation: While direct alkylation of aminopyrazoles with alkyl halides can be challenging due to the potential for multiple alkylations and competing N-alkylation on the pyrazole ring, it can be achieved under controlled conditions. The reactivity of the exocyclic amino group allows for the introduction of various alkyl substituents.

| Electrophile | Product | Reaction Type |

| Acetyl chloride | N-(4-ethyl-1H-pyrazol-3-yl)acetamide | Acylation |

| Alkyl halide | N-alkyl-4-ethyl-1H-pyrazol-3-amine | Alkylation |

Condensation Reactions

The primary amino group of this compound undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Furthermore, condensation with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of fused heterocyclic systems. For example, reaction with a β-ketoester can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of compounds with significant biological activities. The initial step involves the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

| Carbonyl Compound | Intermediate/Product | Product Class |

| Aldehyde/Ketone | Schiff Base (Imine) | Imines |

| β-Ketoester | Enamine, then Pyrazolo[1,5-a]pyrimidine | Fused Heterocycles |

| 1,3-Diketone | Enamine, then Pyrazolo[1,5-a]pyrimidine | Fused Heterocycles |

Diazotization and Coupling Reactions

Similar to other aromatic primary amines, the amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. semanticscholar.org The resulting pyrazole-3-diazonium salt is a versatile intermediate.

These diazonium salts can undergo a variety of subsequent reactions. One of the most common applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (such as phenols and anilines) or active methylene (B1212753) compounds to form highly colored azo compounds. semanticscholar.org The diazonium group can also be replaced by various nucleophiles in Sandmeyer-type reactions, although this is less commonly reported for aminopyrazoles compared to anilines. Furthermore, intramolecular cyclization of the diazonium salt, particularly when a suitable nucleophilic group is present on a substituent, can lead to the formation of fused triazine systems like pyrazolo[5,1-c] semanticscholar.orgnih.govtriazines. semanticscholar.org

Reactions of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic system, which generally confers stability. However, the ring can participate in oxidation and reduction reactions, often requiring specific conditions.

Oxidation Reactions

The pyrazole ring is generally resistant to oxidation. However, the alkyl substituent on the ring can be susceptible to oxidation under strong oxidizing conditions. For instance, treatment of alkylated pyrazoles with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the oxidation of the alkyl group to a carboxylic acid, yielding the corresponding pyrazole-4-carboxylic acid. pharmdbm.com The amino group may require protection prior to such strong oxidation to prevent its degradation.

| Oxidizing Agent | Expected Product |

| Potassium Permanganate (KMnO₄) | 3-Amino-1H-pyrazole-4-carboxylic acid |

Reduction Reactions

The aromatic pyrazole ring is generally stable towards catalytic hydrogenation under conditions that would typically reduce other heterocyclic systems. Reduction of the pyrazole ring is challenging and often requires harsh conditions, which may also affect other functional groups present in the molecule. When reduction does occur, it can lead to the formation of dihydropyrazoles (pyrazolines) and eventually tetrahydropyrazoles (pyrazolidines). pharmdbm.com The specific outcome is dependent on the catalyst, pressure, and temperature employed. For a molecule like this compound, selective reduction of the pyrazole ring without affecting the ethyl group would require carefully controlled conditions.

| Reaction Condition | Product |

| Catalytic Hydrogenation (Harsh) | 4-Ethylpyrazoline/pyrazolidine-3-amine |

Functionalization Strategies on the Pyrazole Core

The chemical versatility of the this compound scaffold is largely defined by the reactivity of its pyrazole core. The presence of both electron-rich and electron-deficient centers, along with multiple nitrogen atoms, allows for a diverse range of functionalization strategies. These strategies are critical for modifying the compound's properties and for constructing more complex molecular architectures. Key approaches include leveraging transition metal catalysis to activate C-H bonds and employing difunctionalization reactions to build fused heterocyclic systems.

Transition Metal-Catalyzed Functionalizations

Recent advances in organic synthesis have highlighted transition-metal-catalyzed C-H functionalization as a powerful tool for modifying heterocyclic compounds like pyrazoles without the need for pre-functionalized starting materials. researchgate.netrsc.org This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions. researchgate.netrsc.org

For the pyrazole ring system, the C-H bonds at various positions can be targeted for the formation of new carbon-carbon or carbon-heteroatom bonds. The inherent electronic properties of the pyrazole ring, along with the directing capabilities of its nitrogen atoms, play a crucial role in determining the outcome of these reactions. researchgate.net

Directing Group Effects : The Lewis basic N2 nitrogen atom of the pyrazole ring often serves as an effective directing group, guiding the metal catalyst to functionalize the adjacent C-5 position. researchgate.net This is due to the formation of a stable metallacyclic intermediate.

Inherent Reactivity : The pyrazole ring exhibits distinct electronic characteristics at different positions. The C-5 position is adjacent to a sp³-hybridized nitrogen, rendering the C-5 proton the most acidic and making this site susceptible to functionalization. researchgate.net Conversely, the C-4 position is considered the most nucleophilic center, favoring electrophilic aromatic substitution-type reactions. researchgate.net

While direct C-H functionalization is a leading-edge strategy, traditional cross-coupling reactions remain highly relevant. For instance, the amino group at the C-3 position can be transformed into other functionalities, such as a halide, via diazotization reactions. This halogenated pyrazole can then participate in well-established transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. acs.org This two-step sequence allows for the strategic introduction of molecular complexity at the C-3 position. acs.org

| Reaction Type | Catalyst/Metal | Typical Position Functionalized | Key Principle | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | Palladium (Pd), Rhodium (Rh) | C-5 | N2 atom acts as a directing group, facilitating C-H activation. | researchgate.net |

| Electrophilic-type C-H Arylation | Palladium (Pd) | C-4 | Exploits the nucleophilic nature of the C-4 position. | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | C-3, C-4, or C-5 | Requires a pre-functionalized (e.g., halogenated) pyrazole to couple with a boronic acid derivative. | acs.org |

Difunctionalization Leading to Fused Bicyclic Systems

The 3-amino group and the adjacent ring nitrogen (N2) of this compound provide reactive sites for difunctionalization reactions, which are designed to construct fused bicyclic or polycyclic systems. These reactions typically involve treating the aminopyrazole with a reagent containing two electrophilic centers, leading to a condensation and cyclization cascade. The resulting fused pyrazole systems, such as pyrazolopyrimidines and pyrazolotriazines, are of significant interest in medicinal and agricultural chemistry. researchgate.net

A prominent example involves the reaction of a closely related analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, with α-substituted cinnamonitriles. researchgate.net This reaction proceeds via an initial Michael addition of the exocyclic amino group to the activated double bond of the cinnamonitrile, followed by an intramolecular cyclization and subsequent aromatization to yield highly substituted pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

Another strategy involves diazotization of the 3-amino group, followed by coupling with active methylene compounds and subsequent intramolecular cyclization. This sequence has been successfully employed to synthesize pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine derivatives, demonstrating the utility of the aminopyrazole scaffold in constructing diverse fused heterocyclic systems. researchgate.net

| Starting Aminopyrazole Derivative | Reagent | Fused Bicyclic Product | Reaction Type | Reference |

|---|---|---|---|---|

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | α-substituted cinnamonitriles | Pyrazolo[1,5-a]pyrimidine | Michael Addition followed by Intramolecular Cyclization | researchgate.net |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Diazotization followed by coupling with active methylene nitriles and cyclization | Pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine | Diazotization-Coupling-Cyclization | researchgate.net |

Biological Activities and Mechanistic Investigations of 4 Ethyl 1h Pyrazol 3 Amine and Its Derivatives

Broad Spectrum of Reported Activities for Pyrazole (B372694) and Aminopyrazole Derivatives

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational structure for a multitude of pharmacologically active agents. ijpsjournal.commdpi.commdpi.comnih.gov Its derivatives, particularly aminopyrazoles, are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery. mdpi.comnih.govnih.gov These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antifungal, antidiabetic, and antioxidant agents. mdpi.commdpi.comnih.govglobalresearchonline.net The functionalization of the pyrazole nucleus, especially with an amino group, can significantly enhance the therapeutic potential and has led to the identification of compounds active in various therapeutic areas. nih.govmdpi.com The versatility of the pyrazole core allows for structural modifications that can modulate its biological effects, leading to the development of agents with high potency and selectivity for various molecular targets. mdpi.combohrium.com

The pyrazole scaffold is a highly adaptable template in the development of cancer treatments. arabjchem.org Derivatives of pyrazole and aminopyrazole have been shown to exhibit significant anticancer effects by targeting a variety of enzymes, proteins, and receptors crucial for cell proliferation. mdpi.comarabjchem.org Many of these compounds have been found to induce apoptosis and cell cycle arrest in cancer cells. mdpi.comsrrjournals.com

Research has identified numerous pyrazole derivatives with potent cytotoxicity against various human cancer cell lines. For instance, some derivatives have shown remarkable activity against breast cancer (MCF-7), colon cancer (HCT-116), liver cancer (HepG2), and lung cancer (A549) cell lines. mdpi.comarabjchem.orgsrrjournals.com The mechanisms of action often involve the inhibition of key signaling pathways. Several pyrazolo[3,4-d]pyrimidine derivatives, for example, have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to other therapies. mdpi.comnih.gov Other derivatives have been found to inhibit Cyclin-Dependent Kinases (CDKs) like CDK2, which are essential for cell cycle progression. mdpi.com

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring are critical for anticancer efficacy. mdpi.com For example, the incorporation of an aniline (B41778) moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold was found to enhance anticancer activity, whereas aliphatic amines at the same position were less beneficial. nih.gov

| Compound/Derivative Class | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative 24 | A549 (Lung Cancer) | 8.21 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative 24 | HCT116 (Colon Cancer) | 19.56 µM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative 17 | MCF-7 (Breast Cancer) | 2.89 µM | mdpi.com |

| Indole-linked pyrazole derivative 33 | CDK2 | 0.074 µM | mdpi.com |

| Indole-linked pyrazole derivative 34 | CDK2 | 0.095 µM | mdpi.com |

| Aminopyrazole derivative 7 | MCF-7 / HCT-116 | 11.51 - 21.25 µM | arabjchem.org |

| 5-Alkylselanyl-1H-pyrazole derivative 54 | HepG2 (Liver Cancer) | 13.85 µM | mdpi.com |

| 3,4-Diaryl pyrazole derivative 6 | Various Cancer Cell Lines | 0.06 - 0.25 nM | mdpi.com |

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with some compounds having been successfully developed into commercial drugs. ijpsjournal.comrjpbr.comsciencescholar.us The primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. ijpsjournal.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are mediators of inflammation. ijpsjournal.com

The drug Celecoxib (B62257), which features a pyrazole core, is a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. ijpsjournal.com Research has expanded to develop novel pyrazole derivatives with improved potency and dual-inhibition capabilities. Some pyrazole-thiazole hybrids have shown the ability to inhibit both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. ijpsjournal.com

Beyond direct enzyme inhibition, pyrazole derivatives can also modulate other inflammatory pathways. Studies have shown that some analogs can suppress the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by inhibiting the NF-κB signaling pathway. ijpsjournal.com Others have been found to downregulate inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, another inflammatory mediator. ijpsjournal.com

| Compound/Derivative Class | Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Celecoxib | COX-2 | Ki = 0.04 µM | ijpsjournal.com |

| 3,5-Diarylpyrazoles | COX-2 | IC50 = 0.01 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | COX-2 | IC50 = 0.03 µM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | 5-LOX | IC50 = 0.12 µM | ijpsjournal.com |

| Pyrazolo-pyrimidine | COX-2 | IC50 = 0.015 µM | ijpsjournal.com |

| Pyrazoline 2g | Lipoxygenase | IC50 = 80 µM | nih.gov |

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents, and pyrazole derivatives have emerged as a promising class of compounds. nih.gov They have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The mechanisms of antibacterial action for pyrazole derivatives are varied. Some compounds are believed to disrupt the bacterial cell wall, leading to cell lysis. nih.gov Others have been identified as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair. nih.gov

Numerous studies have synthesized and evaluated series of pyrazole derivatives for their antibacterial efficacy. For example, imidazo-pyridine substituted pyrazoles have demonstrated potent broad-spectrum activity, with minimum bactericidal concentration (MBC) values below 1 μg/ml against several strains. nih.gov Naphthyl-substituted pyrazole-derived hydrazones have shown potent growth inhibition of Gram-positive strains and Acinetobacter baumannii with minimum inhibitory concentration (MIC) values in the range of 0.78–1.56 μg/ml. nih.gov Tethered thiazolo-pyrazole derivatives have also been identified as potent anti-MRSA agents with MIC values as low as 4 μg/ml. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Tethered thiazolo-pyrazole derivative 17 | MRSA | 4 µg/mL | nih.gov |

| Naphthyl-substituted pyrazole-hydrazone 6 | Gram-positive strains, A. baumannii | 0.78 - 1.56 µg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazole 18 | Gram-negative strains | <1 µg/mL (MBC) | nih.gov |

| Pyrazole derivative 3 | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| Quinoline-pyrazole derivative 202 | Various pathogens | 0.12 - 0.98 µg/mL | nih.gov |

In addition to their antibacterial properties, pyrazole derivatives have demonstrated significant antifungal activity against various human pathogens. nih.govmdpi.commeddocsonline.org Fungal infections pose a serious health threat, particularly in immunocompromised individuals, and new antifungal agents are needed to combat resistance and improve treatment outcomes.

Research has shown that certain pyrazole derivatives are effective against fungi such as Candida albicans and Trichophyton mentagrophytes. nih.govresearchgate.net A study on 4-thiocyanato-5-aminopyrazoles found them to be the most effective in tests against these two fungal species. nih.gov Other synthesized series of pyrazoles have also shown good inhibitory effects on various Candida strains, including Candida tropicalis, Candida parapsilosis, and Candida glabrata. meddocsonline.org Furthermore, some novel pyrazole analogues have displayed high activity against Aspergillus niger. nih.gov The development of pyrazole-based compounds continues to be a promising area for the discovery of new and effective antifungal therapies. mdpi.comnih.gov

| Compound/Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4-Thiocyanato-5-aminopyrazoles | Candida albicans, Trichophyton mentagrophytes | Reported as most effective in tests | nih.gov |

| Pyrazole derivative 2 | Aspergillus niger | MIC: 1 µg/mL | nih.gov |

| Pyrazole-3-carboxylic acid derivatives | Candida tropicalis, C. parapsilosis, C. glabrata | Good inhibitory effects | meddocsonline.org |

| Quinoline-pyrazole derivative 202 | A. clavatus, C. albicans, A. fumigatus | MIC: 0.12 - 0.98 µg/mL | nih.gov |

Pyrazole-containing compounds have been investigated for their potential in managing diabetes mellitus. nih.goveurekaselect.com They have been found to act through various mechanisms to help control blood glucose levels. eurekaselect.com Some pyrazole derivatives function as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-amylase, which breaks down dietary starch. researchgate.net By inhibiting this enzyme, they can slow the absorption of glucose and help manage post-meal blood sugar spikes.

Other pyrazole derivatives have been shown to act as agonists at peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. nih.goveurekaselect.com Activation of PPAR-gamma is a validated mechanism for improving insulin (B600854) sensitivity and is the mode of action for the thiazolidinedione class of antidiabetic drugs. Additionally, pyrazole compounds have been identified as inhibitors of other targets relevant to diabetes, including dipeptidyl peptidase-4 (DPP-4) and sodium-glucose co-transporter 2 (SGLT2). eurekaselect.com

For example, novel 1,5-diaryl pyrazole derivatives have demonstrated significant plasma glucose reduction in vivo. mdpi.com Another pyrazole compound was identified as a novel insulin secretagogue, showing potent glucose-lowering effects in animal models. mdpi.com

| Compound/Derivative Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 1,5-Diaryl pyrazole derivative 453 | Hypoglycemic activity | 64% reduction in plasma glucose | mdpi.com |

| Amino-pyrazole-phenylalanine carboxylic acid 455 | h-GPR142 agonist | EC50 = 0.052 µM | mdpi.com |

| Pyrazole-3-one derivative 4 | Hypoglycemic activity | Most potent in series | nih.gov |

| Various Pyrazole Derivatives | α-amylase and α-glucosidase inhibitors | Recognized for anti-diabetic properties | researchgate.net |

Aminopyrazole derivatives have been recognized for their significant antioxidant properties. nih.govmdpi.comnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can help mitigate this damage by scavenging free radicals.

The antioxidant potential of pyrazole derivatives has been confirmed through various in vitro assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) tests. nih.gov Studies on 5-aminopyrazolyl acylhydrazones and amides have demonstrated relevant antioxidant activities. nih.gov In some cases, selected pyrazoles have shown higher antioxidant and ROS formation inhibition activity in human platelets than reference drugs like acetylsalicylic acid. nih.govresearchgate.net

Structure-activity relationship studies have indicated that the presence of amino and hydroxyl groups on the pyrazole nucleus is important for antioxidant activity. researchgate.net The aminopyrazole moiety itself has been shown to enhance the antioxidant properties of different heterocyclic systems, making it a valuable component in the design of new therapeutic agents for oxidative stress-related diseases. nih.govmdpi.com

| Compound/Derivative Class | Assay/Model | Result | Reference |

|---|---|---|---|

| 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (16a) | ABTS, FRAP, ORAC assays | Most active in its series | nih.gov |

| 5-Aminopyrazolyl acylhydrazones and amides | In vitro antioxidant assays | Relevant antioxidant activities | nih.gov |

| Selected pyrazoles | Human platelet assay | Higher antioxidant activity than reference drugs | nih.govresearchgate.net |

| 4-Aminopyrazolols 4 | ABTS test | Significantly more active than 4-hydroxyiminopyrazolones | researchgate.net |

Antidepressant and Analgesic Activities

Certain pyrazole derivatives have been investigated for their potential antidepressant and analgesic (pain-relieving) properties. researchgate.net The pyrazole scaffold is present in the antidepressant drug fezolamide. nih.gov Research has shown that some tricyclic antidepressants, which share some structural similarities in terms of their cyclic nature, exhibit analgesic effects. nih.govnih.gov For instance, amitriptyline (B1667244) and imipramine (B1671792) have demonstrated pain-relieving properties in animal models. nih.gov The mechanism for this analgesic action appears to be related to their effects on monoamine neurotransmitter levels. nih.gov

Some pyrazole derivatives have been specifically studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a common mechanism of action for antidepressant medications. nih.gov For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent inhibitors of monoamine oxidases. researchgate.net

The analgesic effects of certain pyrazole-containing compounds are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process and pain signaling. researchgate.net

Antituberculosis and Antiviral Activities

The pyrazole scaffold is a key component in the development of new antituberculosis and antiviral agents. nih.govresearchgate.net Several pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.netnih.gov

One of the primary targets for antituberculosis drugs is the enoyl-acyl carrier protein reductase, known as InhA. google.comjst.go.jp This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net Some pyrazole-containing compounds have been designed to inhibit InhA, thereby disrupting cell wall formation and leading to bacterial death. google.comjst.go.jp For instance, a 1,3,4-thiadiazole (B1197879) derivative containing pyrazole and thiazole (B1198619) linkages has demonstrated potent activity against M. tuberculosis through the inhibition of InhA. jst.go.jp

In addition to their antituberculosis properties, pyrazole derivatives have also been explored for their antiviral activities. researchgate.net

Anti-obesity Applications

Pyrazole derivatives have also been investigated for their potential in treating obesity. europeanreview.org One of the strategies in anti-obesity drug development is to inhibit pancreatic lipase (B570770), an enzyme responsible for the breakdown of dietary fats. europeanreview.org By inhibiting this enzyme, the absorption of fat from the gut is reduced.

Research has focused on designing pyrazole-fused benzimidazole (B57391) derivatives as potential pancreatic lipase inhibitors. europeanreview.org In one study, a specific derivative, (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine, was identified as a potent inhibitor of pancreatic lipase, suggesting its potential for further development as an anti-obesity agent. europeanreview.org The anti-obesity drug rimonabant (B1662492) also contains a pyrazole ring. nih.gov

Mechanism of Action Studies for 4-Ethyl-1H-pyrazol-3-amine

The biological activities of this compound and its derivatives are attributed to their interactions with various biological targets, including enzymes and receptors. researchgate.net

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The pyrazole ring is a versatile scaffold that can interact with a wide range of biological targets. researchgate.net In the context of antituberculosis activity, pyrazole derivatives have been shown to interact with the active site of the InhA enzyme. google.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the enzyme's active site. nih.gov

For their anti-obesity effects, pyrazole derivatives can bind to pancreatic lipase, inhibiting its enzymatic activity. europeanreview.org Docking studies have revealed that these compounds can form hydrogen bonds and other interactions with key amino acid residues in the active site of pancreatic lipase, such as GLU253, ILE78, ASP79, and PHE258. europeanreview.org

Furthermore, pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, for example, has been used as a scaffold to develop inhibitors of cyclin-dependent kinases (CDKs), such as CDK16. nih.gov

Enzyme Inhibition Assays (e.g., Kinases, p38MAPK, COX, Monoamine Oxidase B)

Enzyme inhibition assays are crucial for determining the potency and selectivity of pyrazole derivatives against their target enzymes.

Kinase Inhibition: Various pyrazole-based compounds have been evaluated for their ability to inhibit a range of protein kinases. For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov Other studies have focused on developing pyrazole derivatives as inhibitors of PI3Kγ, a lipid kinase involved in cellular signaling. chula.ac.thresearchgate.net The inhibitory potential of these compounds is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

p38 MAPK Inhibition: While specific data on this compound is limited, the broader class of pyrazole derivatives has been investigated for inhibition of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses.

COX Inhibition: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. researchgate.net The well-known anti-inflammatory drug celecoxib contains a pyrazole core. researchgate.net Molecular modeling studies have shown that pyrazole analogs can interact with the active site of COX-2 through hydrogen bonding and other interactions. nih.gov

Monoamine Oxidase B Inhibition: As mentioned earlier, certain pyrazole derivatives have been shown to inhibit monoamine oxidase B (MAO-B). nih.gov For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent and reversible inhibitors of MAO-B. researchgate.net

Below is a table summarizing the enzyme inhibitory activities of some pyrazole derivatives:

Table 1: Enzyme Inhibitory Activities of Selected Pyrazole Derivatives

| Derivative Class | Target Enzyme | Activity |

|---|---|---|

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε (CK1δ/ε) | Inhibitory activity observed nih.gov |

| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Moderate to good inhibitory potential chula.ac.thresearchgate.net |

| Pyrazole-containing compounds | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity nih.gov |

Protein Binding Studies

Protein binding studies are essential to understand how these compounds interact with their biological targets. Techniques such as molecular docking are used to predict the binding modes and affinities of pyrazole derivatives to their target proteins. researchgate.net

For kinase inhibitors, the pyrazole moiety often acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase's hinge region. nih.gov This interaction is crucial for the inhibitory activity of the compound.

In the case of antituberculosis agents targeting InhA, docking studies have shown how pyrazole derivatives can fit into the active site and interact with key residues. nih.gov Similarly, for anti-obesity compounds targeting pancreatic lipase, computational studies have elucidated the interactions between the pyrazole derivatives and the enzyme's active site. europeanreview.org

Modulating Signal Transduction Pathways

Derivatives of the pyrazole scaffold have been shown to exert their biological effects by modulating key signal transduction pathways involved in cellular regulation. Research has demonstrated that these compounds can interfere with signaling cascades crucial for cancer progression. For instance, certain pyrazole N-aryl sulfonate derivatives have been found to suppress the growth and migration of oral squamous cell carcinoma by targeting the JAK/STAT3 pathway. mdpi.com Similarly, a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives demonstrated significant inhibition of Src and MAPK signaling in tumor tissues, which are critical pathways in cell proliferation, differentiation, and survival. nih.gov Pyrazole derivatives have also been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, thereby interfering with fundamental signal transduction related to cell division. nih.gov The ability of these compounds to interact with and inhibit such a diverse range of kinases and signaling proteins highlights their potential as modulators of cellular processes. researchgate.netnih.gov

Cell Cycle Progression and Apoptosis Induction in Cancer Cells

A significant mechanism through which pyrazole derivatives exhibit anticancer activity is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). researchgate.net Studies on various cancer cell lines have consistently shown that these compounds can halt cell cycle progression and trigger apoptotic pathways.

For example, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) at low micromolar concentrations. mdpi.com This was confirmed by observing the externalization of phosphatidylserine, activation of caspases-3/7, and DNA fragmentation. mdpi.com Another study on the same cell type (MDA-MB-468) showed that a different pyrazole derivative induced cell cycle arrest in the S phase and provoked apoptosis, a process linked to the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.govresearchgate.net

Furthermore, pyrazole-based CDK2 inhibitors have been shown to cause significant cell cycle arrest at the G1 phase and promote apoptosis in HCT-116 colon cancer cell lines. nih.gov In oral squamous carcinoma cell lines, novel pyrazole N-aryl sulfonate derivatives not only inhibited cell proliferation and migration but also effectively induced apoptosis. mdpi.com These findings underscore the role of pyrazole derivatives in targeting fundamental cancer cell processes like proliferation and survival. nih.gov

Table 1: Effects of Pyrazole Derivatives on Cell Cycle and Apoptosis in Cancer Cells| Compound Class | Cancer Cell Line | Observed Effect | Mechanism | Source |

|---|---|---|---|---|

| Pyrazole Derivative (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | S-phase cell cycle arrest, Apoptosis induction | ROS generation, Caspase 3 activation | nih.govresearchgate.net |

| Pyrazole-based CDK2 Inhibitor (Compound 4) | HCT-116 (Colon Cancer) | G1 phase cell cycle arrest, Apoptosis induction | CDK2 inhibition | nih.gov |

| Pyrazole N-aryl Sulfonates (4b, 4d, 5f) | CAL-27, SAS (Oral Squamous Cell Carcinoma) | Inhibition of proliferation and migration, Apoptosis induction | Downregulation of COX-2 and BCL2, Targeting JAK/STAT3 pathway | mdpi.com |

| Novel Pyrazole (PTA-1) | MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis induction, Cell cycle arrest | Caspase-3/7 activation, DNA fragmentation, Tubulin polymerization inhibition | mdpi.com |

Structure-Activity Relationships (SAR) for this compound Derivatives

The biological activity of pyrazole derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for designing compounds with enhanced potency and selectivity. researchgate.net SAR studies correlate the chemical structure of these derivatives with their observed biological effects to identify key structural features responsible for their activity. researchgate.net

Influence of Substituent Groups on Biological Activity

The type and position of substituent groups on the pyrazole ring significantly impact the molecule's physicochemical properties and its interaction with biological targets. researchgate.net

Electronic Effects : The presence of electron-donating groups (e.g., alkyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano, halogens) on the pyrazole ring can alter the electron density and reactivity of the molecule. researchgate.net These changes influence the binding affinity of the derivative to its target. For instance, in a series of pyrazole derivatives evaluated for anti-inflammatory activity, those with chlorine and nitro group substituents demonstrated good potency. mdpi.com

Hydrophobic and Hydrophilic Balance : The balance between hydrophobic groups (like phenyl or methyl) and hydrophilic groups (like hydroxyl or amino) affects the compound's solubility, membrane permeability, and bioavailability. researchgate.net Studies have shown that lengthening an aliphatic carbon chain on the pyrazole structure can lead to higher anti-inflammatory activity. mdpi.com

Steric Factors : The size of the substituent group plays a critical role. For example, in a study of pyrazole-based meprin inhibitors, a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity. nih.gov Replacing one phenyl group with a smaller methyl group or a larger benzyl (B1604629) group led to a decrease in activity, while a cyclopentyl moiety resulted in similar activity, indicating an optimal size and shape for the substituent at that position. nih.gov

Functional Group Contributions : Specific functional groups can form key interactions with biological targets. Hydroxyl groups may act as hydrogen bond donors, while amino groups can participate in electrostatic interactions. researchgate.net The introduction of acidic moieties into pyrazole-based scaffolds has been shown to increase activity against certain enzymes like meprin β. nih.gov The presence of fluorine atoms on an ethoxy group was found to enhance larvicidal activity in another series of pyrazole derivatives. mdpi.com

Table 2: Influence of Substituents on the Biological Activity of Pyrazole Derivatives| Substituent Group | Position/Context | Observed Effect | Biological Activity | Source |

|---|---|---|---|---|

| Chlorine (Cl), Nitro (NO₂) | On triazole moiety attached to pyrazole | Good potency | Anti-inflammatory | mdpi.com |

| Lengthened Aliphatic Chain | On pyrazole core | Higher activity | Anti-inflammatory | mdpi.com |

| Fluorine (F) | On an ethoxy group | Enhanced activity | Larvicidal | mdpi.com |

| Acidic Moieties | On scaffold | Increased activity | Meprin β inhibition | nih.gov |

| Cyclopentyl | Position 3(5) of the pyrazole | Maintained high activity (similar to phenyl) | Meprin α inhibition | nih.gov |

| Methyl, Benzyl | Position 3(5) of the pyrazole | Decreased activity (compared to phenyl) | Meprin α inhibition | nih.gov |

Conformational Effects on Biological Interactions

Bulky substituent groups can create steric hindrance, potentially preventing the molecule from achieving the optimal orientation for binding. researchgate.net Conversely, a well-designed scaffold can rigidify the molecule in a bioactive conformation. For example, a pyrazole core was used in a scaffold hopping approach to create a more rigid structure based on a flexible tertiary amine scaffold, which proved beneficial for enzyme inhibition. nih.gov

In vitro and In vivo Biological Evaluation Methodologies

A variety of standardized in vitro and in vivo assays are employed to assess the biological activities of this compound and its derivatives. These methodologies allow for the screening and characterization of compounds for various therapeutic effects.

In vitro Methods: These laboratory-based assays are conducted outside of a living organism, typically using isolated cells, tissues, or enzymes.

Anticancer Activity: The cytotoxic effects of pyrazole derivatives on cancer cell lines are commonly determined using proliferation assays like the MTT and CCK-8 assays. mdpi.comnih.gov To investigate the mechanism of cell death, apoptosis is measured using techniques such as Annexin-V/FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry, Hoechst 33342 staining, and caspase activity assays. mdpi.comnih.govresearchgate.net The effect on cell cycle distribution is also analyzed via flow cytometry. researchgate.net Cell migration can be assessed using Transwell assays. mdpi.com

Anti-inflammatory Activity: The potential of derivatives to act as anti-inflammatory agents is often evaluated by measuring their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) in colorimetric assays. mdpi.com

Antioxidant Activity: Antioxidant capacity can be determined through various radical scavenging assays, including DPPH, ABTS, FRAP, and H₂O₂ assays. nih.gov

Antidiabetic Activity: The inhibitory effects on key carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase, are measured to screen for potential antidiabetic properties. nih.gov

Antimicrobial/Antitubercular Activity: The activity against bacterial and fungal strains is tested to determine Minimum Inhibitory Concentration (MIC). For antitubercular screening, activity against M. tuberculosis H37Rv can be evaluated using methods like the agar (B569324) dilution method. spast.org

In vivo Methods: These studies are conducted in living organisms, most commonly animal models, to understand the compound's effects in a more complex biological system.

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a widely used and standard method to assess the in vivo anti-inflammatory efficacy of pyrazole derivatives. mdpi.comnih.gov

Anticancer Activity: The antitumor potential of lead compounds is often evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.gov

Table 3: Common Methodologies for Biological Evaluation of Pyrazole Derivatives| Evaluation Type | Methodology | Purpose | Source |

|---|---|---|---|

| In vitro Anticancer | MTT / CCK-8 Assay | Measures cell viability and cytotoxicity | mdpi.comnih.gov |

| In vitro Anticancer | Annexin-V/FITC & PI Staining | Detects and quantifies apoptosis | nih.govresearchgate.net |

| In vitro Anticancer | Flow Cytometry | Analyzes cell cycle distribution | researchgate.net |

| In vitro Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Measures inhibition of cyclooxygenase enzymes | mdpi.com |

| In vitro Antioxidant | DPPH / ABTS Radical Scavenging | Determines antioxidant capacity | nih.gov |

| In vivo Anti-inflammatory | Carrageenan-induced Rat Paw Edema | Assesses anti-inflammatory effect in a living model | mdpi.comnih.gov |

| In vivo Anticancer | Xenograft Mouse Model | Evaluates antitumor efficacy on live tumors | nih.gov |

Applications and Potential Therapeutic Development of 4 Ethyl 1h Pyrazol 3 Amine Based Compounds

Pharmaceutical Intermediate Development

4-Ethyl-1H-pyrazol-3-amine serves as a crucial pharmaceutical intermediate. The pyrazole (B372694) nucleus is a foundational component in numerous established drugs with a wide array of therapeutic activities. nih.gov Aminopyrazoles, in particular, are highly versatile building blocks due to the nucleophilic nature of the amino group, which allows for a wide range of chemical transformations. This reactivity enables its use in the construction of more complex, biologically active molecules. The synthesis of various 5-amino-N-substituted pyrazole derivatives highlights their role as starting materials for producing a vast number of heterocyclic skeletons with medicinal and pharmacological activities. scirp.org

Lead Compound Identification for Drug Discovery

The process of drug discovery often begins with the identification of "hit" and "lead" compounds—molecules that show promising activity against a specific biological target. The this compound scaffold is instrumental in this phase. The aminopyrazole motif is a key structural feature in many biologically active molecules, including potent kinase inhibitors.

By using this scaffold, medicinal chemists can systematically explore structure-activity relationships (SARs). For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine, which can be synthesized from 3-aminopyrazoles, have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a target for immune and cancer-related drug discovery. nih.gov The ethyl group at the 4-position of the core molecule can influence binding affinity and selectivity through steric interactions within the target's binding pocket, providing a vector for optimization. Computational methods, such as virtual screening and computer-aided drug design (CADD), can be employed to predict the binding of derivatives of this compound to various targets, accelerating the identification of promising lead compounds. mdpi.com

Development of New Drugs and Therapies

The pyrazole core is present in a multitude of FDA-approved drugs and clinical candidates. researchgate.netresearchgate.net Derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.gov

Table 1: Therapeutic Areas for Pyrazole-Based Compounds

| Therapeutic Area | Target/Mechanism | Example Pyrazole-Based Drug/Derivative Class | Citation |

|---|---|---|---|

| Cancer | Receptor Tyrosine Kinase (RTK) Inhibition | N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | researchgate.net |

| Cancer | TBK1 Inhibition | 1H-pyrazolo[3,4-b]pyridine derivatives | nih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) Inhibition | Celecoxib (B62257), Phenylbutazone | scirp.orgnih.gov |

| Viral Infections | Inhibition of Hepatitis A Virus (HAV), Herpes Simplex Virus (HSV-1) | Substituted pyrazole derivatives | nih.gov |

| Obesity/Schizophrenia | Cannabinoid CB1 Receptor Modulation | Substituted pyrazoline derivatives | nih.gov |

Starting with the this compound scaffold, chemists can synthesize novel compounds aimed at these and other therapeutic targets. The functional groups on the scaffold allow for precise modifications to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of new clinical candidates.

Agrochemical Applications

The significance of pyrazole derivatives extends to crop protection chemistry. clockss.org Many commercial agrochemicals, including herbicides, fungicides, and insecticides, are based on the pyrazole scaffold. scirp.orgclockss.org For example, certain 3-phenylpyrazoles are potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (protox), leading to their use as herbicides. clockss.org Fungicides like penthiopyrad (B1679300) also contain a core pyrazole structure. clockss.org this compound can serve as a key building block for the synthesis of new agrochemical candidates, where modifications to the core structure can lead to improved efficacy, selectivity, and environmental profiles.

Role as Synthetic Intermediates and Building Blocks for Complex Heterocyclic Systems

This compound is a highly valuable intermediate for the synthesis of more complex heterocyclic systems. The pyrazole ring is relatively stable and can be functionalized at various positions. The 3-amino group is a key reactive handle that can act as a nucleophile in a variety of chemical reactions. acs.org

This compound is particularly useful for synthesizing fused heterocyclic systems, which are common in pharmacologically active molecules. For example, 3-aminopyrazoles are common starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines and 1H-pyrazolo[3,4-b]pyridines. ics-ir.orgnih.gov These reactions typically involve the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, where the amino group and a ring nitrogen atom act as nucleophiles to form the new fused ring. nih.gov

Table 2: Selected Synthetic Transformations using the Aminopyrazole Scaffold

| Reaction Type | Reagents | Product Class | Citation |

|---|---|---|---|

| Condensation/Cyclization | β-Ketonitriles | 5-aminopyrazoles | |

| Condensation/Cyclization | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridines | nih.gov |

| Diazotization and Coupling | NaNO₂, activated methylene (B1212753) compounds | Pyrazolo[5,1-c] researchgate.netbldpharm.commdpi.comtriazines | researchgate.net |

| Acylation | Acid chlorides, Anhydrides | N-acylated aminopyrazoles | |

| Alkylation | Alkyl halides | N-alkylated aminopyrazoles | |

| Michael Addition/Cyclization | Cinnamic acid | Pyranopyrazoles | nih.gov |

Combinatorial Library Generation using this compound Scaffold

Combinatorial chemistry is a powerful tool in modern drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. mdpi.com The this compound scaffold is well-suited for this approach. Its structure provides multiple points of diversity. The amino group at the 3-position can be readily acylated, alkylated, or used in condensation reactions with a wide variety of building blocks. Further diversity can be introduced by modifying the N1 position of the pyrazole ring.

Solid-phase synthesis techniques have been developed to generate large libraries of substituted pyrazoles. mdpi.com By attaching the pyrazole scaffold to a solid support, chemists can perform sequential reactions to add different functional groups at various positions, creating thousands of unique compounds in an automated or semi-automated fashion. mdpi.com These libraries can then be screened against biological targets to quickly identify new hit compounds. mdpi.com

Supramolecular and Polymer Chemistry Applications

The application of pyrazole derivatives is also being explored in the fields of supramolecular and polymer chemistry. The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), and the additional amino group in this compound provides further hydrogen bonding capability. These features allow the molecule to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the basis of supramolecular assembly.

While specific applications for this compound in this area are not yet widely reported, the general principles suggest its potential. Pyrazole-containing monomers could be incorporated into polymers to create materials with specific recognition properties or to act as ligands for metal-coordination polymers. In supramolecular chemistry, these molecules could self-assemble into well-defined nanostructures like gels or fibers, potentially for applications in drug delivery or materials science.

Industrial Production Methods and Optimization

The industrial-scale synthesis of this compound, a key intermediate in the development of various therapeutic compounds, is primarily centered around established principles of pyrazole ring formation. While specific proprietary methodologies may vary between manufacturers, the fundamental approaches are designed for scalability, cost-effectiveness, and high throughput. Optimization of these processes is crucial for maximizing yield, ensuring purity, and minimizing environmental impact.

The most prevalent industrial strategies for the synthesis of 3-aminopyrazoles, which can be adapted for this compound, involve the cyclocondensation of a C3 dicarbonyl or a related synthon with hydrazine (B178648). Two major routes are particularly relevant for large-scale production: the reaction of β-ketonitriles with hydrazine and the condensation of α,β-unsaturated nitriles with hydrazine.

One of the most common and versatile methods for synthesizing 3-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine. chim.it For the specific synthesis of this compound, the key starting material would be 2-ethyl-3-oxobutanenitrile (B2818798). This precursor can be synthesized through various organic reactions, such as the Claisen condensation. The subsequent reaction with hydrazine hydrate (B1144303) proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group to yield the desired 3-aminopyrazole (B16455) ring.

Optimization of this process on an industrial scale focuses on several key parameters. The choice of solvent is critical, with alcohols like ethanol (B145695) or isopropanol (B130326) often being favored due to their ability to dissolve the reactants and facilitate the reaction. chemicalbook.com Temperature control is also paramount; the reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate, but excessive heat can lead to side reactions and impurities. The stoichiometry of the reactants must be carefully controlled, with a slight excess of hydrazine hydrate sometimes employed to drive the reaction to completion. A crucial optimization step can be the neutralization of the reaction mixture after the initial condensation, as the basicity required for the first step can hinder the efficiency of the cyclization. chim.it

Another widely utilized industrial route for 3-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazine. arkat-usa.org In the case of this compound, a suitable precursor would be an acrylonitrile (B1666552) derivative with an ethyl group at the α-position and a good leaving group (such as an alkoxy or a dialkylamino group) at the β-position. The reaction with hydrazine hydrate proceeds through a nucleophilic addition-elimination mechanism, followed by cyclization to form the pyrazole ring.

The optimization of this route involves careful selection of the leaving group on the acrylonitrile precursor; better leaving groups can lead to faster reaction times and higher yields. The reaction conditions, including solvent and temperature, are similar to those for the β-ketonitrile route and must be fine-tuned to balance reaction speed with impurity formation. For substituted hydrazines, controlling the regioselectivity to obtain the desired isomer is a significant challenge that can be influenced by the reaction conditions. chim.it

A patented industrial process for the production of 3-aminopyrazoles involves the reaction of a 2,3-halosubstituted propionitrile (B127096) with hydrazine in an alkaline medium. google.com This method offers the advantage of being a one-pot synthesis, which is highly desirable for industrial applications due to its simplicity and reduced number of operations. google.com Adapting this for this compound would likely involve starting with a 2,3-dihalo-2-ethylpropionitrile. The optimization of this process would focus on the choice of base, solvent, and temperature to maximize the yield and purity of the final product. The process is reported to produce excellent yields and high-purity pyrazoles. google.com

Further optimization strategies applicable to all industrial production methods include the development of continuous flow processes. Continuous flow chemistry can offer significant advantages in terms of safety, consistency, and scalability compared to traditional batch processing. Additionally, the use of heterogeneous catalysts could simplify product purification by allowing for easy separation of the catalyst from the reaction mixture.

The following table provides a comparative overview of the potential industrial production methods for this compound:

| Production Method | Key Precursors | Key Optimization Parameters | Advantages | Potential Challenges |

| β-Ketonitrile Route | 2-Ethyl-3-oxobutanenitrile, Hydrazine hydrate | Solvent selection, Temperature control, Reactant stoichiometry, pH adjustment chim.it | Versatile and well-established method chim.it | Availability and cost of the β-ketonitrile precursor |

| α,β-Unsaturated Nitrile Route | α-Ethyl-β-alkoxy/amino-acrylonitrile, Hydrazine hydrate | Choice of leaving group, Temperature, Solvent, Control of regioselectivity chim.itarkat-usa.org | Potentially high yields and reaction rates | Synthesis of the substituted acrylonitrile precursor |

| Halopropionitrile Route | 2,3-Dihalo-2-ethylpropionitrile, Hydrazine hydrate | Choice of base, Solvent, Temperature | One-pot synthesis, Simplicity of operation google.com | Availability of the halosubstituted propionitrile |

常见问题

Basic: How can synthesis conditions for 4-Ethyl-1H-pyrazol-3-amine be optimized to improve yield and purity?

Answer:

Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst choice. For example:

- Temperature: Reactions conducted at 80–100°C (e.g., in ethanol or DMF) often yield higher product formation .

- Catalysts: Use of NaH or K₂CO₃ in alkylation steps improves regioselectivity .

- Solvent: Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution efficiency compared to protic solvents .

Table 1: Comparison of synthesis conditions and yields

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | K₂CO₃ | 80 | 69 | 95 |

| DMF | NaH | 100 | 78 | 98 |

| THF | None | 60 | 55 | 90 |

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., ethyl group at N1: δ 1.2–1.4 ppm for CH₃, 4.0–4.2 ppm for CH₂) .

- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 137 for C₅H₉N₃) and fragmentation patterns validate molecular weight .

- IR Spectroscopy: N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) confirm amine and pyrazole groups .

Advanced: How can conflicting spectral and crystallographic data for pyrazole derivatives be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Methodological strategies include:

- Variable-Temperature NMR: Identifies tautomeric equilibria by tracking chemical shift changes .

- SHELX Refinement: Resolves crystallographic ambiguities (e.g., occupancy ratios for disordered atoms) using high-resolution data .

- DFT Calculations: Predict stable conformers and compare with experimental data .

Advanced: What computational approaches are effective in predicting the bioactivity of this compound derivatives?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase binding pockets) .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on C4) with activity trends .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of pyrazole derivatives?

Answer:

- Halogenation (e.g., 4-iodo substitution): Enhances antibacterial activity (MIC reduction by 50% vs. S. aureus) but may reduce solubility .

- Alkylation (e.g., ethyl vs. methyl groups): Longer alkyl chains improve lipophilicity, enhancing blood-brain barrier penetration in CNS studies .

Table 2: Activity trends for derivatives

| Derivative | Target | IC₅₀ (μM) | LogP |

|---|---|---|---|

| 4-Ethyl (parent) | COX-2 | >100 | 1.2 |

| 4-Iodo | E. coli DNA gyrase | 12.4 | 2.8 |

| 4-(Morpholinylcarbonyl) | PI3Kα | 0.45 | 1.5 |

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

- Ethanol/Water (7:3): Yields needle-like crystals with >98% purity .

- Diethyl Ether/Hexane: Suitable for removing nonpolar impurities .

Avoid DMSO due to high boiling point and residue retention.

Advanced: How can biologically active conformers of this compound be identified?

Answer:

- NOESY NMR: Detects spatial proximity between ethyl protons and pyrazole NH, confirming planar conformations .

- X-ray Crystallography: Resolves torsional angles (e.g., C3-NH₂ dihedral angle = 12°) critical for binding .

Advanced: What mechanistic insights explain the regioselectivity of multi-step pyrazole syntheses?

Answer:

- Nucleophilic Aromatic Substitution: Electron-deficient pyrazole rings favor attack at C4 over C5 .

- Catalytic Effects: Pd(OAc)₂ in Suzuki couplings directs cross-coupling to iodine-substituted positions .

Advanced: How can reaction pathways for degradation products of this compound be elucidated?

Answer:

- LC-HRMS: Identifies oxidation products (e.g., pyrazole-3-one) under accelerated stability conditions (40°C/75% RH) .

- Isotope Labeling: N-labeled amines track NH₂ group degradation .

Advanced: What strategies mitigate challenges in scaling up pyrazole derivative synthesis?

Answer:

- Flow Chemistry: Continuous reactors reduce exothermic risks in alkylation steps .

- DoE (Design of Experiments): Optimizes parameters (e.g., residence time, catalyst loading) for >90% yield at 10-kg scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.